Cas no 1566778-04-8 (6-Amino-2-(oxolan-3-yl)hexanoic acid)

6-Amino-2-(oxolan-3-yl)hexanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-841414
- 6-amino-2-(oxolan-3-yl)hexanoic acid
- 1566778-04-8
- 6-Amino-2-(oxolan-3-yl)hexanoic acid
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- MDL: MFCD26932785
- Inchi: 1S/C10H19NO3/c11-5-2-1-3-9(10(12)13)8-4-6-14-7-8/h8-9H,1-7,11H2,(H,12,13)
- InChI Key: KEVZWJYYGXHEEO-UHFFFAOYSA-N
- SMILES: O1CCC(C1)C(C(=O)O)CCCCN
Computed Properties
- Exact Mass: 201.13649347g/mol
- Monoisotopic Mass: 201.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 72.6Ų
6-Amino-2-(oxolan-3-yl)hexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841414-1g |
6-amino-2-(oxolan-3-yl)hexanoic acid |
1566778-04-8 | 1g |
$986.0 | 2023-09-02 | ||
Enamine | EN300-841414-0.25g |
6-amino-2-(oxolan-3-yl)hexanoic acid |
1566778-04-8 | 95.0% | 0.25g |
$906.0 | 2025-03-21 | |
Enamine | EN300-841414-2.5g |
6-amino-2-(oxolan-3-yl)hexanoic acid |
1566778-04-8 | 95.0% | 2.5g |
$1931.0 | 2025-03-21 | |
Enamine | EN300-841414-10g |
6-amino-2-(oxolan-3-yl)hexanoic acid |
1566778-04-8 | 10g |
$4236.0 | 2023-09-02 | ||
Enamine | EN300-841414-0.05g |
6-amino-2-(oxolan-3-yl)hexanoic acid |
1566778-04-8 | 95.0% | 0.05g |
$827.0 | 2025-03-21 | |
Enamine | EN300-841414-0.1g |
6-amino-2-(oxolan-3-yl)hexanoic acid |
1566778-04-8 | 95.0% | 0.1g |
$867.0 | 2025-03-21 | |
Enamine | EN300-841414-1.0g |
6-amino-2-(oxolan-3-yl)hexanoic acid |
1566778-04-8 | 95.0% | 1.0g |
$986.0 | 2025-03-21 | |
Enamine | EN300-841414-10.0g |
6-amino-2-(oxolan-3-yl)hexanoic acid |
1566778-04-8 | 95.0% | 10.0g |
$4236.0 | 2025-03-21 | |
Enamine | EN300-841414-5g |
6-amino-2-(oxolan-3-yl)hexanoic acid |
1566778-04-8 | 5g |
$2858.0 | 2023-09-02 | ||
Enamine | EN300-841414-5.0g |
6-amino-2-(oxolan-3-yl)hexanoic acid |
1566778-04-8 | 95.0% | 5.0g |
$2858.0 | 2025-03-21 |
6-Amino-2-(oxolan-3-yl)hexanoic acid Related Literature
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
Additional information on 6-Amino-2-(oxolan-3-yl)hexanoic acid
Introduction to 6-Amino-2-(oxolan-3-yl)hexanoic acid (CAS No. 1566778-04-8)
6-Amino-2-(oxolan-3-yl)hexanoic acid (CAS No. 1566778-04-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as AOH, is characterized by its distinctive chemical structure, which includes an amino group, a hexanoic acid chain, and an oxolan-3-yl substituent. The combination of these functional groups endows 6-Amino-2-(oxolan-3-yl)hexanoic acid with a range of biological activities and potential therapeutic applications.
The chemical structure of 6-Amino-2-(oxolan-3-yl)hexanoic acid is particularly noteworthy due to its potential to interact with various biological targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the hexanoic acid chain provides hydrophobic properties that facilitate membrane permeability. The oxolan-3-yl substituent, a five-membered ring containing an oxygen atom, adds further complexity and specificity to the molecule's interactions with biological systems.
In recent years, significant research has been conducted to explore the biological activities of 6-Amino-2-(oxolan-3-yl)hexanoic acid. Studies have shown that this compound exhibits anti-inflammatory properties, making it a promising candidate for the development of new treatments for inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6-Amino-2-(oxolan-3-yl)hexanoic acid effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Beyond its anti-inflammatory effects, 6-Amino-2-(oxolan-3-yl)hexanoic acid has also been investigated for its potential neuroprotective properties. Research conducted at the University of California, Los Angeles (UCLA) found that this compound could protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. These findings suggest that 6-Amino-2-(oxolan-3-yl)hexanoic acid may have therapeutic potential in neurological disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 6-Amino-2-(oxolan-3-yl)hexanoic acid have also been studied to evaluate its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a successful drug candidate. Additionally, the compound has demonstrated low toxicity in animal models, further supporting its potential for clinical development.
In the context of drug discovery and development, 6-Amino-2-(oxolan-3-yl)hexanoic acid has been used as a lead compound for the synthesis of novel derivatives with enhanced biological activities. For example, researchers at the National Institutes of Health (NIH) have developed several analogs of 6-Amino-2-(oxolan-3-yl)hexanoic acid by modifying the substituents on the oxolan ring and the hexanoic acid chain. These analogs have shown improved potency and selectivity in various biological assays, highlighting the potential for further optimization of this chemical scaffold.
The synthetic routes to produce 6-Amino-2-(oxolan-3-yl)hexanoic acid have been well-documented in the literature. One common approach involves the condensation of an appropriate amino alcohol with a carboxylic acid derivative, followed by ring closure to form the oxolan ring. This synthetic strategy allows for efficient and scalable production of the compound, which is crucial for its application in pharmaceutical research and development.
In conclusion, 6-Amino-2-(oxolan-3-yl)hexanoic acid (CAS No. 1566778-04-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in medicinal chemistry and drug development. As research continues to advance our understanding of this compound, it is likely that new opportunities will emerge for its use in treating various diseases and conditions.
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